N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a benzimidazole core fused with a tetrahydro ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines under controlled conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization and bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully saturated derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole core and are used in medicinal chemistry.
Uniqueness
N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrobenzoimidazole core with a pyridine moiety makes it a versatile scaffold for drug development and other applications .
Biological Activity
N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzoimidazole core fused with a tetrahydro moiety and a pyridine substituent, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit activity against various biological targets:
- Sigma Receptors : The compound has been shown to interact with sigma receptors, particularly sigma-2 receptors. Sigma receptors are implicated in several neurological disorders and cancer. Studies have demonstrated that modifications to the compound can enhance selectivity and potency towards these receptors .
- Antitumor Activity : Similar compounds have been evaluated for their antitumor properties. For instance, certain derivatives have shown promising cytotoxic effects against various cancer cell lines, indicating that the benzoimidazole framework may contribute to this activity .
- Antimicrobial Properties : There is emerging evidence suggesting that related compounds may possess antimicrobial activity, particularly against Mycobacterium tuberculosis. This highlights the potential for developing new anti-tubercular agents based on this chemical scaffold .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect receptor binding affinity and selectivity. For example, modifications that increase electron-donating properties have been linked to enhanced sigma-2 receptor activity .
- Tetrahydro Group : The presence of the tetrahydro group is essential for maintaining the conformational flexibility required for optimal receptor interaction.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Sigma Receptor Binding Assays : A study conducted by the University of North Carolina assessed various derivatives for their binding affinity to sigma receptors. Compounds with specific substitutions demonstrated improved selectivity towards sigma-2 over sigma-1 receptors .
- Antitumor Efficacy in Cell Lines : In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and Jurkat (leukemia), suggesting significant antitumor potential .
- Antimicrobial Activity : Recent evaluations have shown that modifications to the benzoimidazole core can yield compounds with notable antimicrobial efficacy against drug-resistant strains of bacteria and mycobacteria .
Data Summary
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(16-8-11-3-1-2-6-15-11)10-4-5-12-13(7-10)18-9-17-12/h1-3,6,9-10H,4-5,7-8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDYAVMCHWVMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC=CC=N3)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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